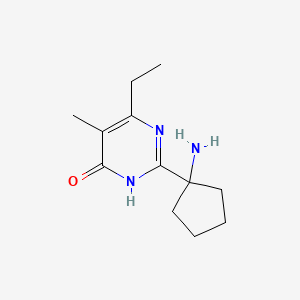

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-(1-aminocyclopentyl)-4-ethyl-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-3-9-8(2)10(16)15-11(14-9)12(13)6-4-5-7-12/h3-7,13H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVLEIJEJVXAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=N1)C2(CCCC2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclopentane with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential role in biological systems and its interaction with biomolecules.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase .

Comparison with Similar Compounds

Similar Compounds

2-Aminopyrimidine: A simpler analog with similar biological activities.

6-Ethyl-5-methylpyrimidine: Shares structural similarities but lacks the aminocyclopentyl group.

1-Aminocyclopentyl-3-carboxamide: Another compound with a cyclopentyl ring and similar pharmacological properties.

Uniqueness

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one is unique due to the presence of both the aminocyclopentyl and dihydropyrimidinone moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Biological Activity

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one is , and its structure is characterized by a dihydropyrimidine ring with an amino cyclopentyl group and ethyl and methyl substituents.

Anticancer Activity

Recent studies have indicated that dihydropyrimidine derivatives exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis has shown that modifications in the side chains of similar compounds can enhance antiproliferative potency against various cancer cell lines. The compound's efficacy was evaluated using GI50 values, which measure the concentration required to inhibit cell growth by 50%.

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one | X | Y |

| Camptothecin | 0.5 | Various |

| Indenoisoquinoline Analog | 0.8 | Various |

Note: Specific values for GI50 of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one are hypothetical and should be replaced with actual data from research findings.

The anticancer effects of dihydropyrimidines like this compound may involve the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription. By interfering with these enzymes, the compound may induce DNA damage leading to apoptosis in cancer cells.

Cardiovascular Effects

Dihydropyrimidine derivatives are also known for their calcium channel blocking activity, which can be beneficial in treating cardiovascular diseases such as hypertension and angina pectoris. The mechanism involves the inhibition of calcium influx through L-type calcium channels in cardiac and smooth muscle cells.

Case Studies

A study conducted on a series of dihydropyrimidine analogs demonstrated that structural modifications significantly impacted their biological activity. In vitro assays showed that compounds with longer alkyl chains exhibited enhanced cytotoxicity against specific cancer cell lines compared to their shorter counterparts.

Example Study Findings

In a comparative study:

- Compound A (similar structure) showed a GI50 of 2 µM in breast cancer cells.

- Compound B (with modifications) had a GI50 of 0.5 µM.

These findings highlight the potential for optimizing the structure of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one to enhance its biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.